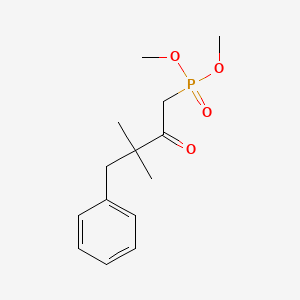
Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate
货号 B8521335
分子量: 284.29 g/mol
InChI 键: IVLWJCGGTRWYSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04058564
Procedure details


To a solution of 63 g. of dimethylmethylphosphonate in 600 ml. of tetrahydrofuran under nitrogen at -75° C. is added with stirring 312 ml. of 1.6 molar n-butyllithium in hexane. The addition rate is adjusted so that the reaction temperature remains below 55° C. Ten minutes after the addition is complete, 48.2 g. of the reaction product of part B of this example and 50 ml. of tetrahydrofuran are added dropwise at such rate as to maintain the reaction temperature below -60° C. The resulting mixture is then stirred at -75° C. for 2 hours and then ambient temperature overnight. Acetic acid (20 ml.) is thereafter added and the resulting mixture distilled under vacuum, thereby removing most of the tetrahydrofuran. The residue is then shaken with diethyl ether in methylene chloride (3:1 by volume) and a cold dilute sodium bicarbonate solution. The organic layer is then washed with brine, dried, and concentrated. The residue is crystallized from diethyl ether, yielding 54 g. of dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate the title compound. The melting point is 48°-50° C.





[Compound]
Name
dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([CH3:7])(=[O:6])[O:4][CH3:5].O1CCC[CH2:9]1.[CH2:13]([Li])[CH2:14][CH2:15][CH3:16].[C:18]([OH:21])(=O)C.[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26]C>>[CH3:16][C:15]([CH3:9])([CH2:14][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:18](=[O:21])[CH2:7][P:3](=[O:6])([O:4][CH3:5])[O:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Six
[Compound]
|
Name
|
dimethyl 3,3-dimethyl-2-oxo-4-phenylbutylphosphorate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring 312 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remains below 55° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ten minutes after the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction temperature below -60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture is then stirred at -75° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting mixture distilled under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing most of the tetrahydrofuran
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue is then shaken with diethyl ether in methylene chloride (3:1 by volume)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is then washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 54 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

